Ethyl N-(phenylacetyl)-beta-alaninate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a beta-alanine moiety, which is an amino acid, linked to a phenylacetyl group through an ethyl ester. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through various chemical pathways, often involving the reaction of beta-alanine derivatives with acylating agents such as phenylacetyl chloride or related compounds. The synthesis methods are well-documented in the literature, highlighting its relevance in pharmaceutical research.
Ethyl N-(phenylacetyl)-beta-alaninate can be classified as:
The synthesis of ethyl N-(phenylacetyl)-beta-alaninate typically involves the following steps:
The molecular formula for ethyl N-(phenylacetyl)-beta-alaninate is . The structure features:
Ethyl N-(phenylacetyl)-beta-alaninate can undergo various chemical reactions, including:
The reactivity of this compound is influenced by both the ester and amide functionalities, allowing for diverse synthetic applications in organic chemistry.
The mechanism of action for ethyl N-(phenylacetyl)-beta-alaninate in biological systems may involve:
Research indicates that beta-alanine plays a significant role in muscle metabolism and may enhance athletic performance by buffering lactic acid accumulation during exercise.
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 207.26 g/mol |
LogP (octanol/water) | 1.729 |
Boiling Point | 627.10 K |
Critical Temperature | 833.14 K |
Ethyl N-(phenylacetyl)-beta-alaninate has potential applications in:
Ethyl N-(phenylacetyl)-β-alaninate exemplifies a class of N-acylated β-amino acid esters characterized by a β-alanine backbone modified with a phenylacetyl group at the nitrogen terminus and an ethyl ester at the carboxyl terminus. This molecular architecture introduces distinct stereochemical challenges during synthesis due to the potential generation of chiral centers and the need for precise spatial orientation in biologically active derivatives. The phenylacetyl moiety contributes aromaticity, influencing both the compound's physicochemical properties and binding interactions in downstream applications [1].
A principal synthetic route involves two-step esterification of β-alanine precursors: Initial N-acylation with phenylacetyl chloride under basic conditions forms N-phenylacetyl-β-alanine, followed by acid-catalyzed esterification with ethanol to yield the target compound. This method produces the racemate but serves as a foundational approach with typical yields of 40–84% [1]. For enantiomerically pure products, Pudovik-like reactions demonstrate superior stereocontrol. Nucleophilic addition of phosphinates to chiral imines derived from (S)-α-methylbenzylamine generates α-aminophosphinates with moderate diastereoselectivity. The subsequent hydrolysis of the P-chiral center (with loss of stereochemistry via P=O delocalization) and hydrogenolysis furnishes enantiomerically enriched β-amino acid precursors adaptable to ethyl N-(phenylacetyl)-β-alanine synthesis [5]. Diastereoselectivity in these additions hinges on conformational steering where nucleophilic attack occurs preferentially on the less hindered face of the imine, governed by 1,3-allylic strain minimization in transition states [5].
Table 1: Comparative Analysis of Stereoselective Synthesis Methods for β-Amino Acid Derivatives
Method | Key Reagents/Conditions | Diastereoselectivity (dr) | Yield Range | Limitations |
---|---|---|---|---|
Pudovik Addition | Chiral imines + H-phosphinates | Moderate (varies by R-group) | 40–84% | Requires chiral auxiliary |
Zinc-Mediated Mannich | Benzyl halides + amines + carbonyl | Not reported | Not specified | Multi-component complexity |
Esterification/Acylation | Phenylacetyl chloride + β-alanine | Racemic | Not specified | Lacks stereocontrol |
Enzymatic methodologies offer enhanced stereoselectivity and milder reaction conditions for synthesizing ethyl N-(phenylacetyl)-β-alaninate precursors. Acylase I from Escherichia coli enables kinetic resolution of racemic N-acylated β-amino acids through enantioselective hydrolysis. This technique achieves high enantiomeric excess (ee) by preferentially cleaving the L-enantiomer, leaving behind the desired D-enantiomer. In industrial-scale syntheses of related compounds like L-DOPA, immobilized acylase resolves N-phenylacetyl-DL-amino acids with exceptional efficiency, demonstrating the applicability of this biocatalytic strategy to phenylacetyl-protected systems [3].
Transition metal catalysis provides complementary approaches. Cobalt carbonyl complexes (e.g., Co₂(CO)₈) catalyze reductive carbonylation of phenylacetaldehyde in the presence of acetamide and hydrogen, forming N-phenylacetyl-β-amino acid precursors under high-pressure CO atmospheres. This one-pot methodology streamlines access to the core N-phenylacetyl-β-alanine structure but requires specialized equipment [4]. Ligand design critically influences catalytic efficiency and stereoselectivity in these systems. Bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (dppe) or sulfoxides enhance catalyst stability and turnover numbers (TONs), while chiral ligands induce asymmetry during C-N bond formation [4].
Table 2: Catalytic Systems for N-Acylation and Carboxylate Modification
Catalyst/Enzyme | Reaction Type | Key Advantages | Substrate Scope Notes |
---|---|---|---|
Acylase I (E. coli) | Kinetic resolution | High enantioselectivity (L-preference) | Broad for N-acyl-β-amino acids |
Co₂(CO)₈ / dppe | Reductive carbonylation | One-pot synthesis from aldehydes | Arylacetaldehydes optimal |
Rhodium-DPPE complexes | Asymmetric hydrogenation | Potential for enantioselective reduction | Limited literature for β-substrates |
Solid-phase synthesis (SPS) enables efficient sequential modification of β-alanine derivatives while minimizing purification challenges. Wang or Rink amide resins serve as preferred solid supports due to their stability under acylation conditions and cleavability with trifluoroacetic acid (TFA). The synthesis commences with immobilization of Fmoc-β-alanine via its carboxylate group onto the resin, forming an acid-labile linkage. After Fmoc deprotection with piperidine, selective N-acylation introduces the phenylacetyl group using phenylacetyl chloride and diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) [2].
Critical optimization parameters include reaction time, solvent choice, and coupling reagents. Extended reaction times (>2 hours) ensure complete acylation, while solvents like dimethylformamide (DMF) or dichloromethane (DCM) balance resin swelling and reagent solubility. Coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or carbodiimides (DIC) activate the carboxylic acid of protected amino acids for on-resin coupling when synthesizing pseudopeptides incorporating ethyl N-(phenylacetyl)-β-alaninate equivalents [2]. The ethyl ester is typically introduced post-cleavage to avoid premature hydrolysis during TFA resin liberation. However, on-resin esterification using ethanol and activating agents like DIC/DMAP (4-dimethylaminopyridine) offers an alternative route, though yields may be compromised by steric hindrance near the resin surface [2].
Table 3: Solid-Phase Synthesis Parameters for Protected β-Alanine Building Blocks
Synthetic Stage | Recommended Conditions | Monitoring Method | Yield Benchmark |
---|---|---|---|
Resin Loading | Fmoc-β-Ala-OH, DIC/HOBt, DCM, 2–4h | Kaiser test | >95% completion |
Fmoc Deprotection | 20% Piperidine/DMF, 2 × 10 min | UV monitoring (Fmoc release) | Quantitative |
N-Phenylacylation | Phenylacetyl chloride, DIPEA, DMF, 2–12h | Chloranil test | >98% completion |
Esterification (on-resin) | Ethanol, DIC, DMAP, DCM, 24h (variable efficiency) | FT-IR spectroscopy | 60–85% |
The phenylacetyl group serves a dual role: It acts as an electron-withdrawing protecting group for the β-amino functionality while also providing a handle for enzymatic deprotection or chiral resolution. Its stability toward bases and nucleophiles surpasses that of carbamates (e.g., Boc, Fmoc), making it ideal for multi-step syntheses involving ester hydrolysis or nucleophilic substitutions at the β-carbon. However, its removal necessitates specific conditions: Penicillin G acylase (PGA) selectively hydrolyzes the phenylacetyl amide bond under physiological conditions (pH 7–8, aqueous buffer), liberating the free amino group without affecting the ethyl ester or other sensitive functionalities [3] [7].
For the carboxylate terminus, ethyl esters offer a pragmatic balance between stability and deprotection ease. They resist nucleophilic attack during N-acylations but are cleavable by strong acids (e.g., HCl/dioxane) or bases (e.g., LiOH/THF/water). Strategic alternatives include:
Deprotection sequence optimization prevents undesired side reactions. Enzymatic removal of phenylacetyl prior to ester hydrolysis avoids competitive amide cleavage under acidic/basic conditions. Conversely, if ethyl ester hydrolysis is required first, using mild alkali metal carbonates (K₂CO₃/methanol/water) minimizes N-deacylation. For peptides incorporating this moiety, global deprotection with strong acids (e.g., HF, TFMSA) risks phenylacetyl group degradation; thus, stepwise enzymatic/acidic protocols are essential [7].
Table 4: Protecting Group Compatibility and Deprotection Conditions
Protecting Group | Stability Profile | Recommended Cleavage Conditions | Orthogonality Notes |
---|---|---|---|
Phenylacetyl (N) | Stable to bases, nucleophiles, mild acids | Penicillin G acylase, pH 7.5, 37°C | Orthogonal to esters, silyl groups |
Ethyl ester (C) | Stable to nucleophiles, mild bases | LiOH, THF/MeOH/H₂O or HCl/dioxane | Compatible with enzymatic N-deprotection |
tert-Butyl ester (C) | Stable to bases, nucleophiles | TFA/DCM (1:1) or concentrated HCl | Acid-labile; avoid with acid-sensitive groups |
Benzyl ester (C) | Stable to acids | H₂, Pd/C, ethanol or Pd(OAc)₂/PhSiH₃ | Requires inert atmosphere; may reduce double bonds |
Concluding RemarksMethodological refinements in stereoselective synthesis, enzymatic catalysis, solid-phase techniques, and protecting group strategies have significantly advanced the synthetic accessibility of ethyl N-(phenylacetyl)-β-alaninate and its analogues. Persistent challenges include developing cost-effective asymmetric catalytic routes and achieving perfect orthogonality in protecting group schemes for complex peptide incorporation. Future directions will likely exploit engineered enzymes for dynamic kinetic resolutions and photo-labile protecting groups for spatiotemporal control in prodrug applications.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3